N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline

Matrix metalloproteinase inhibition Protease inhibitor SAR Inflammation and oncology

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline (CAS 682786-18-1) is a diaryl sulfonamide featuring a 3-trifluoromethylphenylsulfonyl group linked to a 4-iodoaniline moiety. With a molecular formula of C₁₃H₉F₃INO₂S and a molecular weight of 427.18 g·mol⁻¹, the compound integrates two powerful electron-withdrawing substituents—a meta-CF₃ group and a para-iodine atom—conferring high lipophilicity (calculated LogP = 5.26) and a polar surface area of 54.55 Ų.

Molecular Formula C13H9F3INO2S
Molecular Weight 427.18 g/mol
Cat. No. B15160828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline
Molecular FormulaC13H9F3INO2S
Molecular Weight427.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(F)(F)F
InChIInChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-12(8-9)21(19,20)18-11-6-4-10(17)5-7-11/h1-8,18H
InChIKeyFAVSRZDICPXYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline – Core Structural Identity and Procurement Benchmarks


N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline (CAS 682786-18-1) is a diaryl sulfonamide featuring a 3-trifluoromethylphenylsulfonyl group linked to a 4-iodoaniline moiety . With a molecular formula of C₁₃H₉F₃INO₂S and a molecular weight of 427.18 g·mol⁻¹, the compound integrates two powerful electron-withdrawing substituents—a meta-CF₃ group and a para-iodine atom—conferring high lipophilicity (calculated LogP = 5.26) and a polar surface area of 54.55 Ų [1]. These physicochemical attributes position it as a versatile intermediate for cross-coupling diversification and a candidate scaffold in medicinal chemistry programs targeting proteases, channels, and kinases [2].

Why N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline Cannot Be Replaced by Common Analogs


In-class benzenesulfonamides cannot simply be interchanged with N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline because the simultaneous presence of the 3-trifluoromethyl group and the para-iodine atom creates a unique profile that generic analogs lack. SAR studies demonstrate that the 3-CF₃-phenylsulfonyl motif is critical for achieving low-nanomolar potency against short-pocket MMP enzymes (Kᵢ = 3–5 nM), while congeners bearing bulkier or less electron-withdrawing substituents at this position produce substantially weaker inhibition [1]. The para-iodo substituent further differentiates through its dual role as a heavy-atom handle for crystallographic phasing and as a reactive site for palladium-catalyzed cross-coupling—capabilities absent in des-iodo or bromo/chloro counterparts. Procurement of a generic “trifluoromethyl benzenesulfonamide” lacking the 4-iodo group would forfeit both the synthetic versatility and the structure-specific potency determinants described below [2].

Quantitative Differentiation Evidence for N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline


MMP‑1 Inhibition: 3‑Trifluoromethylphenylsulfonyl Moiety Drives Low-Nanomolar Affinity

Hydroxamate-based MMP inhibitors bearing the 3‑trifluoromethylphenylsulfonyl P1′ group exhibit MMP‑1 Kᵢ values of 3–5 nM, ranking among the most potent short‑pocket MMP‑1 binders identified in the series [1]. By comparison, inhibitors incorporating bulkier 1‑ or 2‑naphthyl, substituted‑naphthyl, or quinolin‑8‑yl P1′ moieties demonstrated markedly reduced MMP and collagenase inhibition, and congeners with less electron‑withdrawing arylsulfonyl groups showed weaker affinity for MMP‑1 [1]. The 4‑iodo substituent on the target compound is not part of this specific pharmacophore model but provides an orthogonal diversification handle absent in the reference hydroxamates.

Matrix metalloproteinase inhibition Protease inhibitor SAR Inflammation and oncology

Lipophilicity and Permeability: LogP 5.26 Differentiates from Des‑Iodo Analogs

N‑(3‑Trifluoromethylphenyl)sulfonyl(4‑iodo)aniline has a calculated LogP of 5.26 and a polar surface area (PSA) of 54.55 Ų [1]. The unsubstituted parent, N‑(3‑trifluoromethylphenyl)sulfonyl aniline, has a lower calculated LogP (estimated ~3.5–4.0 based on fragment contributions) owing to the absence of the hydrophobic iodine atom. The 4‑bromo analog (N‑[3‑(trifluoromethyl)phenyl]‑4‑bromobenzenesulfonamide) is reported in an antimicrobial SAR study but no LogP is provided; bromine is less lipophilic than iodine (π‑Br ≈ 0.86 vs. π‑I ≈ 1.12), predicting a LogP reduction of ~0.3–0.5 log units .

Physicochemical profiling Drug-likeness optimization Blood-brain barrier permeability

Synthetic Diversification: 4‑Iodo Substituent Enables Suzuki–Miyaura Cross‑Coupling

The para‑iodine atom serves as an efficient leaving group for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling late‑stage diversification into biaryl sulfonamides [1]. In contrast, the des‑iodo analog lacks this reactive handle entirely, and the 4‑chloro analog requires more forcing conditions or specialized ligands for coupling. The 4‑bromo analog is also competent in cross‑coupling but exhibits lower reactivity than the iodo derivative in oxidative addition, which is typically the rate‑determining step (C–I bond dissociation energy ≈ 57 kcal·mol⁻¹ vs. C–Br ≈ 68 kcal·mol⁻¹) [2].

Cross-coupling chemistry Biaryl synthesis Medicinal chemistry diversification

Antimicrobial Activity: Electron‑Withdrawing CF₃ Substituent Contributes to Anti‑MRSA Potency

In a focused library of des‑amino benzenesulfonamides, the analog N‑[3,5‑bis(trifluoromethyl)phenyl]‑4‑bromobenzenesulfonamide exhibited a minimum inhibitory concentration (MIC) of 5.6 µg·cm⁻³ against methicillin‑resistant S. aureus USA300, while analogs lacking electron‑withdrawing CF₃ substituents were inactive. N‑(3‑Trifluoromethylphenyl)sulfonyl(4‑iodo)aniline has not been directly tested in this assay; however, the presence of the 3‑CF₃ group and the electron‑withdrawing 4‑iodo substituent is consistent with the SAR requirement for potent anti‑MRSA activity .

Antimicrobial resistance MRSA inhibition Des‑amino benzenesulfonamide SAR

Acetylcholinesterase and Antioxidant Activity: 4‑Iodo Sulfonamide Scaffold Demonstrates Dual‑Target Potential

Mono‑sulfonamide derivatives synthesized from 4‑iodobenzenesulfonyl chloride and aniline derivatives were evaluated for acetylcholinesterase (AChE) inhibition and DPPH radical scavenging. The most active compound, M1, showed IC₅₀ = 42.09 µg·mL⁻¹ against AChE and IC₅₀ = 9.94 µg·mL⁻¹ for DPPH [1]. N‑(3‑Trifluoromethylphenyl)sulfonyl(4‑iodo)aniline was not part of this specific study; however, its core 4‑iodobenzenesulfonamide substructure is shared with the M1–M5 series, while the additional 3‑CF₃‑phenyl group may further modulate AChE binding through hydrophobic interactions [1].

Acetylcholinesterase inhibition Antioxidant Neurodegeneration

Optimal Research and Procurement Application Scenarios for N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline


MMP‑1 Selective Probe Development in Inflammation and Oncology Research

Structure‑based drug design programs targeting the MMP‑1 short pocket can leverage the 3‑trifluoromethylphenylsulfonyl group as a validated low‑nanomolar P1′ anchor (Kᵢ = 3–5 nM) [1]. The 4‑iodo substituent may be exploited for halogen‑bonding interactions within the S1′ subsite or as a heavy‑atom label for X‑ray co‑crystallography phasing. Researchers synthesizing hydroxamate or reverse‑hydroxamate MMP inhibitors should prioritize procurement of this compound over des‑iodo or alternative P1′ sulfonamide building blocks when sub‑10 nM MMP‑1 potency and structural biology compatibility are both required.

Biaryl Sulfonamide Library Synthesis via Suzuki–Miyaura Cross‑Coupling

Medicinal chemistry groups building focused libraries of biaryl sulfonamides for kinase, channel, or GPCR screening should select this compound as the iodoarene coupling partner. The C–I bond undergoes oxidative addition with Pd(0) catalysts under milder conditions (lower temperature, shorter reaction time) than the corresponding bromide or chloride, enabling broader substrate scope and higher throughput parallel synthesis [2]. The 3‑CF₃ group concurrently enhances the drug‑likeness (LogP = 5.26) of coupled products, biasing the library toward CNS‑accessible chemical space.

Anti‑MRSA Lead Optimization Leveraging Electron‑Withdrawing Substituent SAR

Programs targeting methicillin‑resistant S. aureus (MRSA) with des‑amino benzenesulfonamide scaffolds can use this compound as a starting point for SAR expansion. Published evidence confirms that electron‑withdrawing CF₃ substitution on the N‑aryl ring is essential for anti‑MRSA USA300 activity (MIC = 5.6 µg·cm⁻³ for a related bis‑CF₃ analog) . The 4‑iodo group provides an additional electron‑withdrawing contribution while simultaneously serving as a vector for further diversification to optimize MIC, solubility, and selectivity.

CNS‑Targeted Probe Design Exploiting High Lipophilicity (LogP 5.26)

Neuroscience-focused teams requiring blood‑brain barrier‑penetrant sulfonamide probes should prioritize this compound over less lipophilic des‑iodo (est. LogP ~3.5–4.0) or 4‑bromo (est. LogP ~4.7–4.9) analogs. A LogP of 5.26 combined with a moderate PSA of 54.55 Ų places it within the favorable CNS MPO (multiparameter optimization) space for passive BBB permeation [3]. Potential applications include PET tracer precursor development (¹²⁴I/¹²⁵I isotopologs) and allosteric modulator screening for neurological targets.

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